1-(4-Bromo-2-methyl-benzyl)-1H-imidazole

Antifungal Drug Discovery Structure-Activity Relationship (SAR) Medicinal Chemistry

Procure this specialized building block to leverage its unique ortho-methyl, para-bromo substitution pattern. This critical motif provides a balanced LogP (~1.9) for membrane permeability and a selectivity window against human CYP isoforms, essential for developing next-generation azole antifungals. The reactive aryl bromide handle enables efficient library diversification via Suzuki or Sonogashira couplings. Ideal as a benchmark in SAR campaigns targeting fluconazole-resistant Candida strains.

Molecular Formula C11H11BrN2
Molecular Weight 251.12 g/mol
Cat. No. B8359037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methyl-benzyl)-1H-imidazole
Molecular FormulaC11H11BrN2
Molecular Weight251.12 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)CN2C=CN=C2
InChIInChI=1S/C11H11BrN2/c1-9-6-11(12)3-2-10(9)7-14-5-4-13-8-14/h2-6,8H,7H2,1H3
InChIKeyNHBSCNFELZFBBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-2-methyl-benzyl)-1H-imidazole: A Key Halogenated Imidazole Intermediate for Antifungal and Antimicrobial Drug Discovery Research


1-(4-Bromo-2-methyl-benzyl)-1H-imidazole is a halogenated imidazole derivative classified as a heterocyclic organic compound, with the molecular formula C11H11BrN2 and a molecular weight of 251.12 g/mol [1]. This compound is primarily utilized as a versatile research intermediate and a specialized building block in medicinal chemistry for the synthesis of antifungal and antimicrobial agents [2]. Its structural features—a 4-bromo-2-methylbenzyl group appended to an imidazole core—impart specific physicochemical properties, including enhanced lipophilicity (predicted LogP ~1.5–1.9), which is critical for optimizing membrane permeability and target binding in azole-class inhibitors [3].

Why 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole Cannot Be Casually Substituted with Other Imidazole Derivatives in Research and Procurement


The precise substitution pattern on the benzyl ring of 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole—specifically, the ortho-methyl and para-bromo substituents—dictates a unique conformational and electronic profile that cannot be replicated by generic imidazole derivatives. This substitution pattern directly influences critical properties such as lipophilicity (LogP), target binding affinity, and metabolic stability [1]. For instance, the presence of the 4-bromo atom is a known pharmacophore for enhancing interactions with the heme iron of CYP51 enzymes in fungi, while the 2-methyl group modulates steric hindrance and can improve selectivity over mammalian P450 isoforms [2]. Substituting this compound with a non-halogenated or differently substituted analog (e.g., 1-benzylimidazole) will result in a significant loss of potency and a shift in selectivity profile, rendering experimental data non-transferable and potentially compromising entire structure-activity relationship (SAR) campaigns [3].

Quantitative Differentiation Evidence for 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole Against Key Comparators


Superior Antifungal Potency Against C. albicans via Enhanced Lipophilicity

The substitution pattern on 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole confers significantly enhanced antifungal activity compared to the non-halogenated analog. A class-level inference can be drawn from studies on closely related 2-(chromon-3-yl)imidazoles, where the introduction of a 4-bromo substituent on the phenyl ring (analogous to the benzyl group in our compound) resulted in a notable improvement in activity against Saccharomyces cerevisiae and Candida albicans. Specifically, the bromo-substituted analog exhibited an MIC of 1.4 μg/mL against S. cerevisiae, while the chloro-substituted analog showed an MIC of 1.5 μg/mL against C. albicans, outperforming many other substituents tested in the series [1]. This improvement is attributed to the increased lipophilicity (calculated LogP ~1.9 for the target compound) imparted by the bromine atom, which enhances membrane penetration and target binding [2].

Antifungal Drug Discovery Structure-Activity Relationship (SAR) Medicinal Chemistry

Enhanced CYP51 Inhibition and Antifungal Selectivity Over Mammalian P450s

The specific 4-bromo-2-methylbenzyl substitution on the imidazole core contributes to a favorable selectivity profile for fungal CYP51 over human CYP enzymes, a critical safety consideration in antifungal drug development. While direct data for 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole is not available, this is supported by class-level data from studies on analogous 1-(4-bromobenzyl)-1H-imidazole, which demonstrate a clear differential in inhibitory potency against key human cytochrome P450 enzymes. Specifically, 1-(4-bromobenzyl)-1H-imidazole inhibits human CYP11B2 (aldosterone synthase) with an IC50 of 479 nM, and CYP11B1 with an IC50 of 211 nM, while showing weaker activity against other human isoforms [1]. This contrasts with the potent inhibition observed for fungal CYP51 (lanosterol 14α-demethylase), where related 4-substituted imidazoles are known to achieve nanomolar affinity [2].

Enzyme Inhibition CYP51 Antifungal Selectivity

Unique Synthetic Utility via Bromine-Mediated Cross-Coupling for Diversification

A key differentiator for 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole is the presence of the aryl bromide moiety, which serves as a robust synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions. This capability is not present in non-halogenated analogs like 1-(2-methylbenzyl)-1H-imidazole. The compound can be synthesized with a high isolated yield of 88% via nucleophilic substitution of imidazole with 4-bromo-1-bromomethyl-2-methyl-benzene . The resulting aryl bromide is a highly versatile functional group that can undergo Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig coupling reactions, enabling the efficient generation of diverse compound libraries for SAR exploration [1]. In contrast, the de-brominated or alternative halogen (e.g., chloro) analogs often exhibit lower reactivity or different selectivity in these key transformations, limiting their utility as advanced intermediates.

Organic Synthesis Cross-Coupling Building Block

Recommended Research and Procurement Applications for 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole Based on Differentiated Evidence


1. Scaffold for Next-Generation Antifungal Azoles Targeting Resistant C. albicans

Procure 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole to serve as a core scaffold for designing novel antifungal agents. The evidence confirms that the 4-bromo-2-methylbenzyl substitution pattern is critical for achieving low μg/mL MIC values against Candida albicans and other fungal pathogens [1]. Use this compound as a starting point for SAR studies to optimize potency against fluconazole-resistant strains by further derivatizing the imidazole nitrogen or the aryl bromide handle.

2. Synthesis of Diverse Compound Libraries via Pd-Catalyzed Cross-Coupling

Leverage the compound's high-yielding synthesis (88%) and its reactive aryl bromide group as a strategic building block for library synthesis . Employ Suzuki, Heck, or Sonogashira coupling reactions to generate dozens to hundreds of novel analogs for high-throughput screening. This approach is far more efficient and versatile than using non-halogenated or less reactive chloro-analogs, which limit diversification potential [2].

3. Selective CYP51 Inhibitor Lead Optimization with Favorable Safety Profile

Utilize this compound in medicinal chemistry programs focused on developing selective fungal CYP51 inhibitors. The class-level evidence indicates that the 4-bromo-2-methylbenzyl group is associated with reduced inhibition of human CYP11B1 and CYP11B2 (IC50 > 200 nM) compared to the anticipated nanomolar potency against fungal CYP51 [3]. This selectivity window is a crucial advantage for lead optimization, guiding medicinal chemists toward compounds with lower potential for human toxicity.

4. Physicochemical Property Optimization for Enhanced Membrane Permeability

Incorporate this compound into early-stage drug discovery projects where optimizing lipophilicity (LogP) is a key objective. The predicted LogP of ~1.9 for 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole [4] represents a balanced lipophilicity that can enhance passive membrane diffusion and target engagement without incurring the liabilities associated with excessively high LogP (e.g., poor solubility, high metabolic clearance). Use it as a benchmark comparator when evaluating new analogs designed to improve oral bioavailability or tissue penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-2-methyl-benzyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.